molecular formula C11H19NO2S B15226038 2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid

2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid

Cat. No.: B15226038
M. Wt: 229.34 g/mol
InChI Key: LVKDNJWKNKMFNG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid is an organic compound that features a cyclopropyl group and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Thiomorpholine Ring Formation: The thiomorpholine ring can be synthesized through the reaction of 2,3-dimethylamine with sulfur-containing reagents under controlled conditions.

    Acetic Acid Derivative Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring or the cyclopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiomorpholine or cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid involves its interaction with specific molecular targets. The cyclopropyl group and thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylthiophene: Contains a cyclopropyl group attached to a thiophene ring.

    2,3-Dimethylthiomorpholine: Similar structure but lacks the acetic acid moiety.

Uniqueness

2-Cyclopropyl-2-(2,3-dimethylthiomorpholino)acetic acid is unique due to the combination of the cyclopropyl group, thiomorpholine ring, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

2-cyclopropyl-2-(2,3-dimethylthiomorpholin-4-yl)acetic acid

InChI

InChI=1S/C11H19NO2S/c1-7-8(2)15-6-5-12(7)10(11(13)14)9-3-4-9/h7-10H,3-6H2,1-2H3,(H,13,14)

InChI Key

LVKDNJWKNKMFNG-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1C(C2CC2)C(=O)O)C

Origin of Product

United States

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